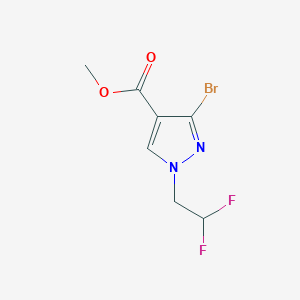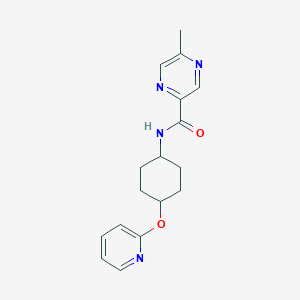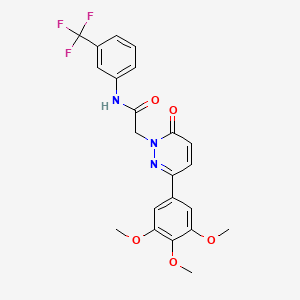
N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-furylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-furylmethyl)benzamide, also known as CDMB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CDMB is a small molecule inhibitor that has been shown to have a wide range of biological effects, making it a versatile tool for researchers in many different fields.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-[(furan-2-yl)methyl]benzamide (also known as HMS1653L05, MFCD04213864, or N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-furylmethyl)benzamide):
Organic Memory Devices
The compound’s structure, incorporating the carbazole heterocycle, makes it a promising candidate for organic memory devices. The carbazole unit acts as a functional charge carrier transporting unit, facilitating resistive switching by applied voltage. This property is crucial for developing bistable memory devices, which can be used in high-density digital and analog data storage .
Photophysical Properties
The compound exhibits significant photophysical properties due to the presence of the carbazole moiety. These properties are essential for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to absorb and emit light efficiently makes it a valuable material for these technologies .
Charge Transport Materials
The compound’s ability to facilitate charge transport is another critical application. The carbazole unit enhances the material’s conductivity, making it suitable for use in various electronic devices, including field-effect transistors (FETs) and other semiconductor applications. This property is vital for the development of flexible and printable electronics .
Resistive Random-Access Memory (ReRAM)
The compound’s structure allows it to be used in resistive random-access memory (ReRAM) devices. These devices are essential for non-volatile memory applications, where data retention without power is crucial. The compound’s ability to switch between different resistance states under an electric field makes it a suitable material for ReRAM .
Hydrogen Bonding Networks
The presence of amide and carbonyl groups in the compound’s structure allows for the formation of hydrogen bonding networks. These networks enhance the thermal and mechanical stability of the material, making it suitable for applications requiring robust and durable materials. This property is particularly useful in the development of high-performance polymers .
Flexible Electronics
The compound’s flexible alkyl chain and the ability to form stable hydrogen bonds make it an excellent candidate for flexible electronics. These properties allow the material to maintain its performance under mechanical stress, which is essential for wearable and bendable electronic devices .
Organic Semiconductors
The compound’s unique structure and properties make it a valuable material for organic semiconductors. These semiconductors are used in various applications, including organic thin-film transistors (OTFTs) and organic integrated circuits (OICs). The compound’s ability to facilitate efficient charge transport and its stability under different conditions are crucial for these applications .
High-Density Data Storage
The compound’s ability to exhibit bistable conductivity and resistive switching makes it suitable for high-density data storage applications. This property is essential for developing advanced memory devices that can store large amounts of data in a small footprint. The compound’s stability and performance under different conditions further enhance its suitability for this application .
These applications highlight the versatility and potential of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-[(furan-2-yl)methyl]benzamide in various scientific research fields. If you have any specific questions or need further details on any of these applications, feel free to ask!
Journal of Materials Chemistry C Journal of Materials Chemistry C
Propriétés
IUPAC Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(furan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O3/c30-21(18-29-25-14-6-4-12-23(25)24-13-5-7-15-26(24)29)17-28(19-22-11-8-16-32-22)27(31)20-9-2-1-3-10-20/h1-16,21,30H,17-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIHZHDAQDEMKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(CC2=CC=CO2)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(2-furylmethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-((4-Fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2515022.png)
![2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2515023.png)
![N-(1-Aminospiro[3.3]heptan-3-yl)-2-methyl-1,3-benzothiazole-6-carboxamide;hydrochloride](/img/structure/B2515024.png)

![N-(2,5-dimethylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2515030.png)
![2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2515031.png)



![cyclopropyl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2515039.png)
